molecular formula C5H12N2O B12050529 N-Hydroxy-3-methylbutyramidine

N-Hydroxy-3-methylbutyramidine

Cat. No.: B12050529
M. Wt: 116.16 g/mol
InChI Key: INTHNGLOSGQQNK-UHFFFAOYSA-N
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Description

N-Hydroxy-3-methylbutyramidine is an organic compound with the molecular formula C5H12N2O It is a derivative of butyramide, where the amide nitrogen is substituted with a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-methylbutyramidine typically involves the reaction of 3-methylbutyronitrile with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydroxyamidine group. The general reaction scheme is as follows:

    Starting Material: 3-methylbutyronitrile

    Reagent: Hydroxylamine (NH2OH)

    Conditions: Acidic or basic medium

The reaction proceeds through the nucleophilic addition of hydroxylamine to the nitrile group, followed by cyclization to form the hydroxyamidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-methylbutyramidine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amidines or other derivatives.

Scientific Research Applications

N-Hydroxy-3-methylbutyramidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-3-methylbutyramidine involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-2-methylbutyramidine
  • N-Hydroxy-4-methylbutyramidine
  • N-Hydroxy-3-ethylbutyramidine

Uniqueness

N-Hydroxy-3-methylbutyramidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

N'-hydroxy-3-methylbutanimidamide

InChI

InChI=1S/C5H12N2O/c1-4(2)3-5(6)7-8/h4,8H,3H2,1-2H3,(H2,6,7)

InChI Key

INTHNGLOSGQQNK-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C/C(=N\O)/N

Canonical SMILES

CC(C)CC(=NO)N

Origin of Product

United States

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